molecular formula C17H27N5O2 B12224758 2-{4-[Methyl(6-methylpyrimidin-4-yl)amino]piperidin-1-yl}-1-(morpholin-4-yl)ethan-1-one

2-{4-[Methyl(6-methylpyrimidin-4-yl)amino]piperidin-1-yl}-1-(morpholin-4-yl)ethan-1-one

Cat. No.: B12224758
M. Wt: 333.4 g/mol
InChI Key: RHCWPKSBFNJHRS-UHFFFAOYSA-N
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Description

2-{4-[Methyl(6-methylpyrimidin-4-yl)amino]piperidin-1-yl}-1-(morpholin-4-yl)ethan-1-one is a complex organic compound that features a combination of pyrimidine, piperidine, and morpholine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[Methyl(6-methylpyrimidin-4-yl)amino]piperidin-1-yl}-1-(morpholin-4-yl)ethan-1-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the piperidine ring: This step involves the reaction of the pyrimidine derivative with a piperidine derivative, often using a coupling reagent such as EDCI or DCC.

    Attachment of the morpholine ring: The final step involves the reaction of the intermediate with morpholine, typically under reflux conditions in the presence of a suitable solvent like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{4-[Methyl(6-methylpyrimidin-4-yl)amino]piperidin-1-yl}-1-(morpholin-4-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or morpholine rings, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in anhydrous THF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{4-[Methyl(6-methylpyrimidin-4-yl)amino]piperidin-1-yl}-1-(morpholin-4-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-[Methyl(6-methylpyrimidin-4-yl)amino]piperidin-1-yl}-1-(morpholin-4-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[Methyl(6-methylpyrimidin-4-yl)amino]piperidin-1-yl}-1-(morpholin-4-yl)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H27N5O2

Molecular Weight

333.4 g/mol

IUPAC Name

2-[4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]-1-morpholin-4-ylethanone

InChI

InChI=1S/C17H27N5O2/c1-14-11-16(19-13-18-14)20(2)15-3-5-21(6-4-15)12-17(23)22-7-9-24-10-8-22/h11,13,15H,3-10,12H2,1-2H3

InChI Key

RHCWPKSBFNJHRS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=N1)N(C)C2CCN(CC2)CC(=O)N3CCOCC3

Origin of Product

United States

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